molecular formula C6H13N3O3 B14690603 3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide CAS No. 23873-38-3

3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide

Cat. No.: B14690603
CAS No.: 23873-38-3
M. Wt: 175.19 g/mol
InChI Key: IOUQPTBGHKKSRP-UHFFFAOYSA-N
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Description

3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide is a chemical compound with the molecular formula C6H12N2O3 It is known for its unique structure, which includes both amino and hydroxyamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide typically involves the reaction of 3-aminopropanoic acid with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The resulting product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Amino-3-oxopropyl)dithio]propanamide
  • 3-[(3-Amino-3-oxopropyl)disulfanyl]propanamide
  • 3,3’-Dithiodipropionamide

Uniqueness

Compared to similar compounds, 3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide is unique due to the presence of both amino and hydroxyamino groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

23873-38-3

Molecular Formula

C6H13N3O3

Molecular Weight

175.19 g/mol

IUPAC Name

3-[(3-amino-3-oxopropyl)-hydroxyamino]propanamide

InChI

InChI=1S/C6H13N3O3/c7-5(10)1-3-9(12)4-2-6(8)11/h12H,1-4H2,(H2,7,10)(H2,8,11)

InChI Key

IOUQPTBGHKKSRP-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCC(=O)N)O)C(=O)N

Origin of Product

United States

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